molecular formula C9H14ClNO B1419194 (S)-1-(3-Methoxyphenyl)ethanamine hydrochloride CAS No. 1304771-27-4

(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride

Cat. No. B1419194
M. Wt: 187.66 g/mol
InChI Key: IPMGDPJDHDVXRQ-FJXQXJEOSA-N
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Description

“(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.67. It is a solid substance .


Molecular Structure Analysis

The molecular structure of “(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride” consists of 9 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .


Physical And Chemical Properties Analysis

“(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride” is a solid substance . It is stored in a dry place at room temperature .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Apremilast : (S)-1-(3-Methoxyphenyl)ethanamine hydrochloride is used in the synthesis of Apremilast. Apremilast is an oral medication for psoriasis, acting as an inhibitor of phosphodiesterase 4 (PDE-4), which is involved in the pathogenesis of psoriasis (Shan, Weizheng, & Bai-nian, 2015).

Enantioselective Metabolism Studies

  • Enantioselective Metabolism of Pesticides : The compound is relevant in studies of enantioselective metabolism of pesticides like methoxychlor, which is an endocrine disruptor. Research shows that different cytochrome P450 isoforms preferentially generate or use R or S enantiomers of methoxychlor metabolites, which may have distinct biological activities (Hu & Kupfer, 2002).

Biodegradation Studies

  • Biodegradation by Human Intestinal Bacteria : The compound's derivatives are studied in the context of biodegradation by human intestinal bacteria. For instance, Eubacterium limosum, found in the human gut, can transform methoxychlor (related to (S)-1-(3-Methoxyphenyl)ethanamine hydrochloride) into more biologically active metabolites (Yim et al., 2008).

Environmental Impact Studies

  • Role in Environmental Toxicology : Studies have explored how methoxychlor, related to (S)-1-(3-Methoxyphenyl)ethanamine hydrochloride, and its metabolites, impact the environment and health, including their estrogenic or proestrogenic properties, and the role of hepatic microsomal monooxygenase in their metabolism (Bulger, Feil, & Kupfer, 1985).

Safety And Hazards

The safety information available indicates that “(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride” is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

A concept study for an integrated reactor-crystallizer process for the continuous biocatalytic synthesis of “(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride” has been developed . This compound is a valuable intermediate for the synthesis of rivastigmine, a potent drug for the treatment of early-stage Alzheimer’s disease .

properties

IUPAC Name

(1S)-1-(3-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMGDPJDHDVXRQ-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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